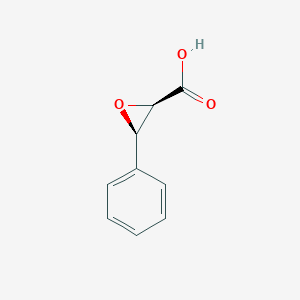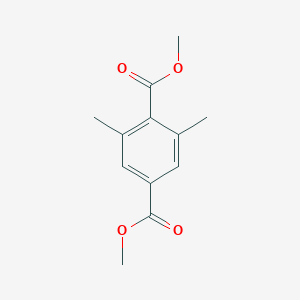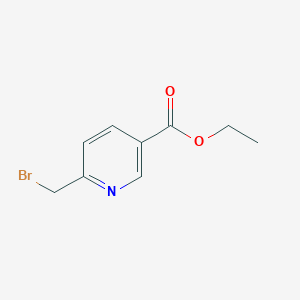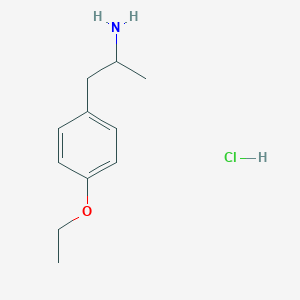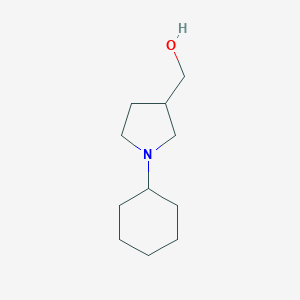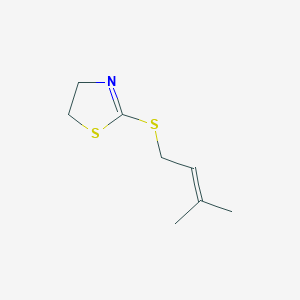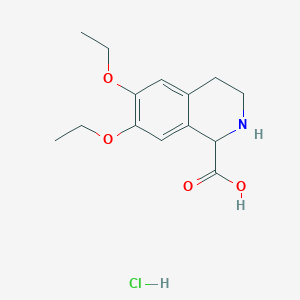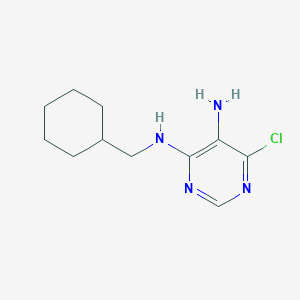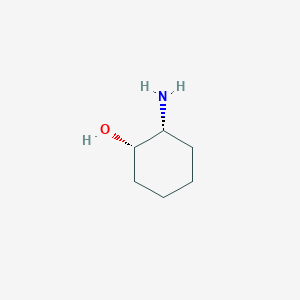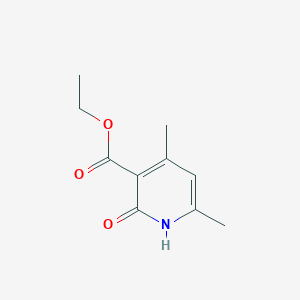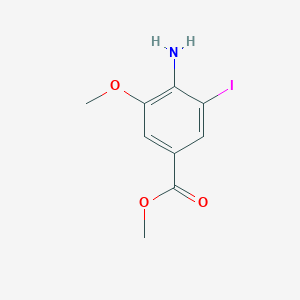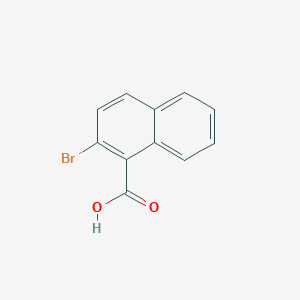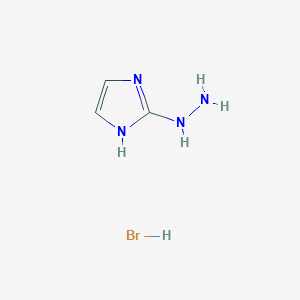
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen and carbon atoms.
Mecanismo De Acción
The mechanism of action of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is not well understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been reported to exhibit cytotoxicity against various cancer cell lines, including MCF-7 and A549. In addition, it has been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its versatility. It can be used as a building block for the synthesis of various derivatives, which can be used to study the structure-activity relationship of the compound. In addition, it has been reported to exhibit various biological activities, which makes it a useful tool for studying the mechanisms of action of various enzymes and receptors.
One of the limitations of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxicity against various cell lines, which may limit its use in certain experiments. In addition, the mechanism of action of the compound is not well understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide. One direction is the synthesis of novel derivatives of the compound that exhibit enhanced biological activities. Another direction is the study of the mechanism of action of the compound, which may provide insights into the development of new drugs. Finally, the use of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in combination with other compounds may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide involves the reaction of hydrazine hydrate with 2-formyl-4,5-dimethylimidazole in the presence of hydrobromic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It is a versatile compound that can be used as a building block for the synthesis of various derivatives. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.
Propiedades
Número CAS |
115444-17-2 |
|---|---|
Nombre del producto |
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide |
Fórmula molecular |
C3H7BrN4 |
Peso molecular |
179.02 g/mol |
Nombre IUPAC |
1H-imidazol-2-ylhydrazine;hydrobromide |
InChI |
InChI=1S/C3H6N4.BrH/c4-7-3-5-1-2-6-3;/h1-2H,4H2,(H2,5,6,7);1H |
Clave InChI |
PETIDUPJDZJJLH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)NN.Br |
SMILES canónico |
C1=CN=C(N1)NN.Br |
Sinónimos |
2-Hydrazono-2,3-dihydro-1H-iMidazole hydrobroMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



